molecular formula C10H17ClN2 B2357027 (2,4,5-Trimethylbenzyl)hydrazine hydrochloride CAS No. 2503208-83-9

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride

Cat. No.: B2357027
CAS No.: 2503208-83-9
M. Wt: 200.71
InChI Key: HSJOKBFZMJFHSC-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride is a substituted hydrazine derivative characterized by a benzyl group with three methyl substituents at the 2-, 4-, and 5-positions of the aromatic ring, linked to a hydrazine moiety that is protonated as a hydrochloride salt. The methyl groups confer enhanced lipophilicity and steric bulk, which may influence reactivity, solubility, and biological interactions compared to simpler hydrazine derivatives .

Properties

IUPAC Name

(2,4,5-trimethylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-7-4-9(3)10(6-12-11)5-8(7)2;/h4-5,12H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJOKBFZMJFHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CNN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 2,4,5-trimethylbenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2,4,5-Trimethylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in various organic synthesis reactions, including:

  • Formation of Hydrazones : It reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Schiff Base Formation : The compound can also participate in the formation of Schiff bases through reactions with aldehydes and ketones.

Medicinal Chemistry

Research indicates that hydrazine derivatives exhibit potential biological activities. (2,4,5-Trimethylbenzyl)hydrazine hydrochloride has been studied for:

  • Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against Gram-positive bacteria .
  • Cancer Research : Hydrazines have been implicated in studies related to cancer treatment due to their ability to interact with biological pathways .

Catalysis

The compound is utilized in catalytic processes due to its nucleophilic properties. It can facilitate various chemical reactions by interacting with electrophiles, making it valuable in industrial applications.

Case Study 1: Antimicrobial Activity

A study synthesized a series of hydrazone derivatives based on this compound and evaluated their antimicrobial activity. The most active derivative exhibited a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against selected bacterial strains . This highlights the compound's potential as an antimicrobial agent.

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers explored the synthesis of benzothiazole derivatives using hydrazine derivatives, including this compound. These compounds were tested for antimicrobial properties against various pathogens, demonstrating enhanced activity due to specific substituents on the benzothiazole ring .

Mechanism of Action

The mechanism by which (2,4,5-Trimethylbenzyl)hydrazine hydrochloride exerts its effects involves the interaction with specific molecular targets and pathways. The hydrazine group in the compound can form stable complexes with various substrates, facilitating reactions such as nucleophilic addition and substitution. These interactions are crucial for its role in synthesis and catalysis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings
(2,4,5-Trifluorophenyl)hydrazine hydrochloride C₆H₆ClF₃N₂ 198.57 2-F, 4-F, 5-F Fluorinated building block; used in pharmaceutical synthesis .
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₃ClN₂O 204.66 4-OCH₃ Intermediate in condensation reactions; catalyzes nucleophilic additions .
[(2-Bromo-4,5-diethoxyphenyl)methyl]hydrazine HCl C₁₁H₁₈BrClN₂O₂ 349.63 2-Br, 4-OCH₂CH₃, 5-OCH₂CH₃ Halogenated analog; potential use in cross-coupling reactions .
(2-Fluoro-5-methylphenyl)hydrazine HCl C₇H₁₀ClFN₂ 184.62 2-F, 5-CH₃ Precursor for tetrahydro-pyridoindoles with antinociceptive activity .
Propylhydrazine hydrochloride (PHC) C₃H₁₀ClN₂ 110.58 Propyl chain Reducing agent in perovskite solar cells; restores aged precursor solutions .

Physicochemical Properties

  • Lipophilicity : Methyl and halogen substituents increase logP values compared to unsubstituted hydrazines. For instance, (2,4,5-trifluorophenyl)hydrazine HCl (logP ~1.49) is more lipophilic than (4-methoxybenzyl)hydrazine derivatives .
  • Melting Points and Solubility : Fluorinated derivatives exhibit higher melting points due to stronger intermolecular forces. Methoxy-substituted analogs show improved aqueous solubility compared to methylated variants .

Biological Activity

(2,4,5-Trimethylbenzyl)hydrazine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a trimethylbenzyl group attached to a hydrazine backbone. Its molecular formula is C11H16ClN2, which indicates the presence of both hydrazine and aromatic functionalities that may contribute to its biological properties.

PropertyValue
Molecular FormulaC11H16ClN2
Molecular Weight216.71 g/mol
SolubilitySoluble in water and organic solvents

Antimicrobial Properties

Research has shown that hydrazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies indicate that this compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, which are common targets in antimicrobial research. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Key Findings:

  • In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values for the compound were found to be comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted as a promising mechanism for its anticancer effects .

Case Study:
A study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was shown to activate apoptotic pathways, leading to increased cell death in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The compound may integrate into bacterial membranes, increasing permeability and leading to cell lysis.
  • Apoptotic Induction: In cancer cells, it can activate caspases and other proteins involved in programmed cell death.
  • Enzyme Inhibition: Like many hydrazine derivatives, it may inhibit key enzymes involved in cellular metabolism.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Toxicological studies have indicated that high doses may lead to adverse effects; hence the importance of determining safe dosage ranges for potential therapeutic applications.

Toxicity Data:

  • LD50 values need to be established through rigorous testing.
  • Comparative toxicity assessments with established drugs show that while effective at low concentrations, caution is required at higher doses .

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